Product packaging for 4-Iodooctanenitrile(Cat. No.:CAS No. 578763-52-7)

4-Iodooctanenitrile

Cat. No.: B12568667
CAS No.: 578763-52-7
M. Wt: 251.11 g/mol
InChI Key: KBVVVZJLKZMWRW-UHFFFAOYSA-N
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Description

4-Iodooctanenitrile is a valuable chemical intermediate that integrates a nitrile group with an alkyl iodide chain, making it a versatile building block in synthetic organic chemistry. Its structure suggests significant potential in cross-coupling reactions, such as Suzuki or Negishi couplings, where the iodide moiety acts as an excellent leaving group. The nitrile functionality can serve as a precursor to carboxylic acids, amides, or amines, or be used to modulate the compound's polarity and binding affinity in molecular design. This reagent is particularly useful for the synthesis of longer-chain fatty acid derivatives, complex nitriles, and other specialized organic molecules for pharmaceutical research and materials science. It is supplied as a research-grade material. This compound is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14IN B12568667 4-Iodooctanenitrile CAS No. 578763-52-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

578763-52-7

Molecular Formula

C8H14IN

Molecular Weight

251.11 g/mol

IUPAC Name

4-iodooctanenitrile

InChI

InChI=1S/C8H14IN/c1-2-3-5-8(9)6-4-7-10/h8H,2-6H2,1H3

InChI Key

KBVVVZJLKZMWRW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC#N)I

Origin of Product

United States

Synthetic Methodologies for 4 Iodooctanenitrile and Congeneric Structures

Direct Iodination Strategies for Alkane Chains

Directly substituting a hydrogen atom with iodine on an alkane chain is a significant synthetic challenge. acs.org Unlike chlorination and bromination, direct iodination with elemental iodine (I₂) is often a reversible and thermodynamically unfavorable process. quora.comyoutube.com The hydrogen iodide (HI) produced as a byproduct is a strong reducing agent that can reduce the alkyl iodide back to the alkane, thereby hindering the forward reaction. quora.comyoutube.com To overcome this, various strategies have been developed.

Free-radical halogenation is a common method for functionalizing alkanes. However, for iodination, the reaction's reversibility is a major obstacle. quora.com The key to a successful radical-initiated iodination is the continuous removal of the HI byproduct. This is typically achieved by performing the reaction in the presence of an oxidizing agent.

Research Findings:

Use of Oxidizing Agents: Oxidizing agents such as iodic acid (HIO₃), nitric acid (HNO₃), or mercuric oxide (HgO) are used to convert the hydrogen iodide formed during the reaction into iodine. quora.comyoutube.comdoubtnut.com This shifts the equilibrium towards the product side, allowing for the formation of the iodoalkane.

N-Iodoamide Reagents: More recent research has shown that specific N-iodoamides can achieve direct and efficient C–H bond iodination of various alkanes, including cyclic and acyclic structures, in good yields. acs.org This method represents a significant advancement, avoiding the need for strong external oxidizing agents by utilizing the reagent's inherent reactivity. acs.org The reaction is typically initiated by light and proceeds through an N-centered radical intermediate. acs.org

Phase-Transfer Catalysis: Selective radical reactions, including halogenations, can be carried out in multiphase systems. nih.gov This approach can improve selectivity and simplify the workup process, providing good yields for the functionalization of unactivated hydrocarbons. nih.gov

Method Reagents Conditions Key Feature
Oxidant-Mediated Iodination Alkane, I₂, Oxidizing Agent (e.g., HIO₃, HNO₃)Heat or UV lightOxidant removes HI byproduct, driving the reaction forward. quora.comyoutube.com
N-Iodoamide Iodination Alkane, N-IodoamideLight irradiation (e.g., white LED)Direct C-H iodination without strong external oxidants. acs.org
Phase-Transfer Halogenation Alkane, Halogenating Agent, CatalystMultiphase systemEnhances selectivity and simplifies product isolation. nih.gov

Electrophilic iodination involves an iodine source that acts as an electrophile, attacking the C-H bond. For alkanes, which possess non-polarized C-H bonds, this requires highly reactive iodinating agents or catalysts to activate the substrate. quora.com

Research Findings:

Iodine with Oxidants: The combination of molecular iodine with a strong oxidizing agent can generate a potent electrophilic iodine species, sometimes denoted as "I+". wikipedia.org Systems like iodine in the presence of nitric acid or a mixture of iodine and potassium iodate (B108269) in concentrated sulfuric acid have been used. wikipedia.org

Advances in Electrophilic Iodination: Significant progress has been made in developing protocols for the electrophilic iodination of organic compounds using elemental iodine or iodide salts. mdpi.com These modern methods often focus on improving the environmental profile of the reaction by using greener oxidants and solvents. mdpi.com While more common for activated C-H bonds, protocols for alkanes have also been explored. mdpi.com

Iodinating System Description Typical Substrates
I₂ / Oxidizing Agent (e.g., HNO₃) Generates a powerful electrophilic iodine species ("I+"). wikipedia.orgAromatic compounds, activated C-H bonds, some alkanes.
I₂ / HIO₃ / H₂SO₄ Creates a highly reactive iodinating agent, potentially the triiodine cation (I₃⁺). wikipedia.orgDeactivated arenes and other challenging substrates.
Potassium Iodide / Oxidant Uses an iodide salt as the iodine source in combination with an oxidant. mdpi.comAlkenes, alkynes, alkanes.

Approaches for Nitrile Group Introduction into Halogenated Alkanes

The introduction of a nitrile (-C≡N) group is a fundamental transformation in organic synthesis. While the most direct method for converting a halogenated alkane to a nitrile is through nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN), the following sections describe methodologies for creating the nitrile functionality from other common organic precursors, as specified. britannica.comlibretexts.org

Carboxylic acids serve as readily available precursors for nitriles. The conversion typically involves a two-step process via a primary amide intermediate, although one-pot procedures have been developed.

Research Findings:

Dehydration of Primary Amides: The classical method involves converting a carboxylic acid to a primary amide (R-CONH₂), followed by dehydration. britannica.com Common dehydrating agents include phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃). britannica.comchemistrysteps.com

One-Pot Synthesis: Efficient one-pot methods have been developed to directly transform carboxylic acids into nitriles. One such procedure involves treating the carboxylic acid with acetonitrile (B52724) in the presence of sulfuric acid. thieme-connect.com Another approach utilizes indium-catalyzed transnitrilation, where acetonitrile serves as both the solvent and the nitrile source. acs.org

Method Starting Material Key Reagents Mechanism/Intermediate
Amide Dehydration Carboxylic Acid1. Amide formation reagents 2. Dehydrating agent (P₄O₁₀, SOCl₂)Proceeds via a primary amide intermediate. britannica.comchemistrysteps.com
Direct Conversion Carboxylic AcidAcetonitrile, Sulfuric AcidOne-pot procedure without isolating the amide. thieme-connect.com
Transnitrilation Carboxylic AcidAcetonitrile, Indium Catalyst (InCl₃)Acid-nitrile exchange reaction. acs.org

Primary alcohols and amines can be converted to nitriles through oxidative processes. These methods offer direct pathways to the nitrile functionality, often under mild conditions.

Research Findings:

Oxidation in Aqueous Ammonia (B1221849): Primary alcohols can be efficiently converted into nitriles in a one-pot reaction using an oxidant in aqueous ammonia. organic-chemistry.org Reagent systems such as 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) or trichloroisocyanuric acid (TCCA) have proven effective. organic-chemistry.org

TEMPO-Catalyzed Oxidation: A two-step, one-pot process can be employed where a primary alcohol is first oxidized to an aldehyde using a catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). organic-chemistry.org The intermediate aldehyde is then converted to the nitrile by treatment with iodine and aqueous ammonia. organic-chemistry.org

Aerobic Dehydrogenation: Modern catalytic systems allow for the synthesis of nitriles directly from alcohols and aqueous ammonia under mild aerobic conditions. acs.org A common system uses a copper(I) iodide catalyst with TEMPO and bipyridine in the presence of oxygen. acs.org This represents a green and highly practical approach. acs.org

Method Starting Material Key Reagents Noteworthy Features
Direct Oxidation Primary Alcohol/AmineTCCA or DIH, Aqueous NH₃Efficient one-pot conversion. organic-chemistry.org
TEMPO-Mediated Synthesis Primary AlcoholTEMPO, Oxidant, I₂, Aqueous NH₃Proceeds via an aldehyde intermediate. organic-chemistry.org
Aerobic Catalysis Primary AlcoholCuI, TEMPO, bpy, O₂, Aqueous NH₃Mild, environmentally friendly conditions. acs.org

Halogen Exchange Reactions for C-I Bond Formation in Nitrile Precursors

The Finkelstein reaction is a cornerstone of halogen exchange chemistry and provides a highly effective method for preparing alkyl iodides from alkyl chlorides or bromides. wikipedia.orgbyjus.com This Sₙ2 reaction is particularly useful for synthesizing iodo-nitriles from their corresponding chloro- or bromo-nitrile precursors.

Research Findings:

Mechanism and Driving Force: The reaction involves treating an alkyl chloride or bromide with a solution of sodium iodide (NaI) in acetone. wikipedia.orgtiwariacademy.com The mechanism is a single-step Sₙ2 substitution. byjus.com The reaction is driven to completion because sodium iodide is soluble in acetone, while the sodium chloride (NaCl) or sodium bromide (NaBr) formed as a byproduct is not and precipitates out of the solution, shifting the equilibrium toward the products according to Le Châtelier's principle. wikipedia.orgtiwariacademy.com

Substrate Scope: The Finkelstein reaction works best for primary alkyl halides and is also highly effective for allyl, benzyl, and α-carbonyl halides. wikipedia.org Secondary halides are less reactive, while tertiary, vinyl, and aryl halides are generally unreactive under standard conditions. wikipedia.orgunacademy.com

Catalytic Application: In some syntheses, potassium iodide (KI) can be used catalytically. For instance, in the conversion of an alkyl chloride to a nitrile using NaCN, adding catalytic KI can accelerate the reaction. youtube.com The iodide first displaces the chloride to form a more reactive alkyl iodide intermediate, which is then more rapidly attacked by the cyanide nucleophile. youtube.com

Reactant Reagents Solvent Driving Principle
Alkyl Chloride (R-Cl)Sodium Iodide (NaI)AcetonePrecipitation of NaCl. wikipedia.org
Alkyl Bromide (R-Br)Sodium Iodide (NaI)AcetonePrecipitation of NaBr. wikipedia.org

Conjugate Addition Reactions in the Elaboration of Iodoalkanenitriles

Conjugate addition, or Michael addition, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. This strategy involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or its analogues, such as α,β-unsaturated nitriles. The viability of this approach for the synthesis of β-iodoalkanenitriles hinges on the ability of an iodide species to act as a nucleophile in a conjugate addition reaction.

While the direct conjugate addition of an iodide nucleophile to an α,β-unsaturated nitrile is not extensively documented, related transformations suggest its plausibility. For instance, the iodonitration of alkynes provides a pathway to β-iodonitro alkenes, demonstrating the feasibility of adding an iodine and a nitro group across a carbon-carbon multiple bond. This reaction proceeds under mild conditions and does not require an acid or an external oxidant, utilizing tert-butyl nitrite (B80452) and molecular iodine. The proposed mechanism involves the formation of a nitro radical, which adds to the alkyne, followed by trapping of the resulting vinyl radical with iodine. Although this is not a direct conjugate addition to a pre-existing nitrile, it showcases a method for constructing a carbon-iodine bond in proximity to a nitrogen-containing functional group.

A more direct analogy can be drawn from the intramolecular 1,4-addition of a vinyl iodide to an α,β-unsaturated ester. This reaction, employed in the total synthesis of various alkaloids, demonstrates that a carbon-iodine bond can be involved in a Michael-type cyclization, suggesting that iodide or organoiodide species can participate in such additions. The success of these reactions often depends on the specific reaction conditions and the nature of the substrate.

The hydroiodination of α,β-unsaturated nitriles represents the most direct conceptual route to β-iodoalkanenitriles via a conjugate addition pathway. This reaction would involve the addition of hydrogen iodide (HI) across the carbon-carbon double bond. The regioselectivity of this addition would be crucial in determining the position of the iodine atom.

Reaction TypeSubstrateReagentsProductKey Features
IodonitrationAlkynest-BuONO, I₂β-Iodonitro alkenesRadical-mediated, mild conditions
Intramolecular 1,4-AdditionVinyl iodide tethered to α,β-unsaturated esterNi(cod)₂ or radical initiatorsCyclized productsDemonstrates iodide involvement in Michael additions
Hydroiodination (proposed)α,β-Unsaturated nitrilesHIβ-IodoalkanenitrilesDirect route; regioselectivity is key

Catalytic Methods in Iodoalkanenitrile Synthesis

Transition metal catalysis offers a powerful and versatile platform for the selective functionalization of organic molecules. In the context of synthesizing iodoalkanenitriles, these methods primarily focus on the directed activation of C–H bonds.

A significant advancement in this area is the use of a nitrile group as a directing group to guide a metal catalyst to a specific C–H bond, enabling its subsequent functionalization. Palladium-catalyzed ortho-selective C–H halogenation of arylnitriles is a well-established example of this principle, where the nitrile group directs the palladium catalyst to the ortho C–H bond of the aromatic ring for iodination, bromination, or chlorination. organic-chemistry.org

Extending this concept to aliphatic systems, the synthesis of 4-iodooctanenitrile would require the nitrile group to direct the catalyst to the C4 position (the γ-C–H bond). While direct γ-C–H iodination of aliphatic nitriles remains a challenging transformation, related methodologies provide strong proof of principle. For instance, palladium-catalyzed iodination of unactivated C(sp³)–H bonds has been achieved using directing groups such as oxazolines. nih.gov In these reactions, a combination of I₂ and PhI(OAc)₂ is used to generate the active iodinating species, IOAc. The reaction is proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle, with the key step being a C–I bond-forming reductive elimination from a Pd(IV) intermediate. nih.gov

The selective functionalization of a specific C–H bond in a flexible alkyl chain is a formidable challenge due to the presence of multiple, electronically similar C–H bonds. The formation of a thermodynamically stable five- or six-membered metallacycle intermediate is typically favored, leading to functionalization at the β- or γ-positions. Achieving δ-C–H functionalization, as would be required for the synthesis of a hypothetical 5-iodooctanenitrile, necessitates the formation of a larger, less favored metallacycle and is a current area of active research.

Catalyst SystemDirecting GroupSubstrate TypePosition FunctionalizedKey Features
Pd(OAc)₂NitrileArylnitrileortho-C(sp²)–HDemonstrates nitrile as a directing group. organic-chemistry.org
Pd(OAc)₂OxazolineAliphaticC(sp³)–H (typically primary)Proof of principle for aliphatic C–H iodination. nih.gov
Pd(OAc)₂SulfinylAreneperi- or ortho-C–HDemonstrates directing group-controlled iodination. nih.gov

Photoredox and electrocatalysis have emerged as powerful tools for the generation of reactive radical intermediates under mild conditions, enabling challenging transformations such as remote C–H functionalization. These methods offer alternative strategies for the synthesis of iodoalkanenitriles by targeting specific C–H bonds through radical-mediated processes.

A key strategy for achieving remote C–H functionalization is the use of a 1,5-hydrogen atom transfer (1,5-HAT) process. In this approach, a nitrogen-centered radical, often generated from an N-functionalized derivative of the substrate, abstracts a hydrogen atom from a remote carbon center (typically at the δ-position) via a six-membered transition state. This generates a carbon-centered radical that can then be trapped by an iodine source.

Electrochemical methods can be employed to generate the initial nitrogen-centered radicals. For instance, the electrochemical oxidation of N-hydroxyphthalimide (NHPI) generates the phthalimido-N-oxyl (PINO) radical, a potent hydrogen atom abstractor. nih.govscispace.com This radical can initiate a C–H oxidation cascade, and in the presence of molecular iodine, the resulting carbon radical can be trapped to form a C–I bond. nih.govscispace.com While this has been demonstrated for the benzylic iodination of methylarenes, the principle could be extended to aliphatic systems. nih.govscispace.com

Photocatalysis provides another mild method for generating radicals. For example, photocatalyzed site-selective C–H alkylation of aliphatic nitriles has been achieved using a decatungstate salt as the photocatalyst. scispace.com This demonstrates that C–H bonds in aliphatic nitriles can be activated under photocatalytic conditions. The regioselectivity of the hydrogen abstraction is influenced by a radical-polar effect in the transition state. scispace.com While this has been applied to alkylation, the interception of the generated radical with an iodine source is a plausible extension of this methodology.

The intramolecular 1,5-HAT of aryl radicals generated from aryl iodides under photocatalysis has also been demonstrated, leading to the functionalization of remote C–H bonds. This further supports the utility of radical translocation processes in achieving site-selective transformations.

MethodKey PrincipleMediator/CatalystRadical IntermediateTrapping Agent
ElectrochemistryC–H OxidationN-Hydroxyphthalimide (NHPI)Carbon radicalI₂
PhotocatalysisC–H ActivationDecatungstate saltCarbon radicalIodine source (proposed)
Photocatalysis1,5-HATPhotocatalystCarbon radical via radical translocationIodine source (proposed)

Chemical Reactivity and Mechanistic Insights of 4 Iodooctanenitrile

Reactivity Profiles of the Carbon-Iodine Bond

The carbon-iodine (C-I) bond in 4-iodooctanenitrile is the primary site of its chemical reactivity. The significant difference in electronegativity between carbon and iodine atoms results in a polarized bond, with the carbon atom being electrophilic and the iodine atom serving as a good leaving group. This inherent polarity dictates the compound's susceptibility to a variety of chemical transformations.

Nucleophilic substitution reactions are a cornerstone of the reactivity of alkyl halides, and this compound is no exception. These reactions involve the replacement of the iodine atom by a nucleophile. The specific pathway, either SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution), is influenced by factors such as the nature of the nucleophile, the solvent, and the structure of the alkyl halide.

In the context of this compound, a secondary alkyl iodide, both SN1 and SN2 mechanisms are plausible and often compete with each other.

SN2 Pathway: This pathway is favored by strong, sterically unhindered nucleophiles and aprotic solvents. The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the iodide ion departs. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. Strong bases are likely to favor elimination over substitution. masterorganicchemistry.com

SN1 Pathway: This pathway is favored by weak nucleophiles and protic solvents, which can stabilize the intermediate carbocation. The reaction occurs in a stepwise manner, beginning with the slow departure of the iodide leaving group to form a secondary carbocation. This carbocation is then rapidly attacked by the nucleophile. The rate of an SN1 reaction is primarily dependent on the concentration of the alkyl halide. khanacademy.org It is important to note that the stability of the carbocation is a key factor, with tertiary carbocations being more stable than secondary, which are more stable than primary ones. khanacademy.org

The competition between SN1 and SN2 pathways is a critical consideration in synthetic applications involving this compound. Careful selection of reaction conditions is necessary to favor the desired substitution product.

In addition to substitution, this compound can undergo elimination reactions, where the elements of hydrogen iodide (HI) are removed to form an alkene, resulting in an unsaturated nitrile. These reactions are often in competition with nucleophilic substitution. byjus.com The two primary mechanisms for elimination are E1 (unimolecular elimination) and E2 (bimolecular elimination).

E2 Pathway: This mechanism is a one-step process where a strong base removes a proton from a carbon atom adjacent to the carbon bearing the iodine, while simultaneously the C-I bond breaks and a double bond is formed. libretexts.org The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. The regioselectivity of the E2 reaction is often governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.org

E1 Pathway: This mechanism is a two-step process that begins with the formation of a carbocation intermediate, the same intermediate as in the SN1 pathway. khanacademy.org In a subsequent step, a weak base removes a proton from an adjacent carbon to form the double bond. khanacademy.org The E1 reaction rate is dependent only on the concentration of the substrate. byjus.com

The choice between elimination and substitution is influenced by the strength of the base/nucleophile. Strong, bulky bases tend to favor elimination, as they can more easily abstract a proton from the periphery of the molecule than attack the sterically hindered electrophilic carbon. youtube.com

The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage to generate a carbon-centered radical and an iodine radical. This can be initiated by heat or light. semanticscholar.org Molecular iodine and iodide salts are also known to mediate free radical reactions. nih.gov The resulting alkyl radical can then participate in a variety of radical chain reactions.

Recent advancements have highlighted the role of iodine-mediated radical reactions in organic synthesis. nih.gov These reactions can be initiated through several mechanisms, including the formation of a covalent bond between a substrate and iodine, which then undergoes homolysis. nih.gov The generated radicals can participate in processes like addition to alkenes or alkynes, leading to the formation of new carbon-carbon bonds. libretexts.org The utility of carbon-carbon bond-forming radical reactions has been demonstrated in the synthesis of complex molecules. libretexts.org

The reactivity of the C-I bond in this compound allows for the formation of valuable organometallic reagents. The reaction of alkyl halides with certain metals, such as lithium or magnesium, results in the formation of organolithium or Grignard reagents, respectively. libretexts.orglibretexts.org In these reagents, the polarity of the carbon-metal bond is reversed compared to the carbon-halogen bond, making the carbon atom nucleophilic.

Organolithium Reagents: The reaction of this compound with two equivalents of lithium metal would yield 4-lithiooctanenitrile and lithium iodide. youtube.com These reactions are typically carried out in non-polar solvents like pentane (B18724) or hexane. libretexts.org

Grignard Reagents: The reaction with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would produce the corresponding Grignard reagent, 4-(magnesioiodo)octanenitrile. youtube.com The ether solvent is crucial for stabilizing the Grignard reagent. libretexts.org

The halide reactivity in the formation of these organometallic reagents increases in the order Cl < Br < I, making iodoalkanes like this compound highly suitable substrates. libretexts.org These organometallic reagents are powerful nucleophiles and are widely used in organic synthesis for the formation of new carbon-carbon bonds through reactions with electrophiles like carbonyl compounds. libretexts.org

Table 1: Reactivity of the Carbon-Iodine Bond in this compound

Reaction Type Reagents/Conditions Key Intermediate(s) Product Type(s)
SN2 Substitution Strong, unhindered nucleophile; Aprotic solvent Pentacoordinate transition state Substituted octanenitrile (B114854)
SN1 Substitution Weak nucleophile; Protic solvent Secondary carbocation Substituted octanenitrile (racemic)
E2 Elimination Strong, bulky base Concerted transition state Unsaturated octanenitrile
E1 Elimination Weak base; Protic solvent Secondary carbocation Unsaturated octanenitrile
Radical Reaction Heat, light, or radical initiator Alkyl radical, Iodine radical Various radical addition/coupling products

| Organometallic Formation | Li metal (in hexane) or Mg metal (in ether) | None (direct insertion) | Organolithium or Grignard reagent |

Transformations Involving the Nitrile Functional Group

The nitrile (-C≡N) group in this compound also possesses a distinct reactivity profile, primarily centered around the electrophilic nature of the carbon atom and the ability of the nitrogen atom to be protonated.

The nitrile group can be converted to other functional groups, most notably carboxylic acids and amides, through hydrolysis. This transformation typically requires acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile group is first protonated, which increases the electrophilicity of the carbon atom. Water then acts as a nucleophile, attacking the carbon and, after a series of proton transfers and tautomerization, forms a primary amide. Further hydrolysis of the amide under the reaction conditions leads to the formation of a carboxylic acid and an ammonium (B1175870) ion.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to a primary amide. Similar to the acidic pathway, the amide can be further hydrolyzed under basic conditions to yield a carboxylate salt and ammonia (B1221849).

The conversion of the nitrile to an amide can often be stopped at the amide stage by using milder reaction conditions, such as controlled heating or the use of specific catalysts.

Table 2: Transformations of the Nitrile Group in this compound Derivatives

Transformation Reagents/Conditions Intermediate(s) Final Product(s)
Acidic Hydrolysis H3O+, heat Protonated nitrile, Amide Carboxylic acid, Ammonium ion
Basic Hydrolysis OH-, H2O, heat Imidic acid, Amide Carboxylate salt, Ammonia

| Partial Hydrolysis (Amidation) | Milder acid/base, controlled temp. | Protonated nitrile or Imidic acid | Primary amide |

Chemoselective Reduction to Amines and Aldehydes

The reduction of this compound presents a challenge in chemoselectivity due to the presence of two reducible functional groups: the nitrile and the carbon-iodine bond. The outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the nitrile group to a primary amine. chemistrysteps.comlibretexts.org This reaction proceeds via nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, forming an intermediate imine salt which is further reduced to the amine. chemistrysteps.com Concurrently, the carbon-iodine bond is susceptible to reduction by LiAlH₄, which can lead to the formation of octane-1,5-diamine or other reduced byproducts. To favor the formation of 4-iodooctylamine, careful control of the reaction stoichiometry and temperature is crucial.

For the selective reduction of the nitrile to an aldehyde, milder reducing agents are required. wikipedia.org Diisobutylaluminium hydride (DIBAL-H) is a reagent of choice for this transformation. chemistrysteps.comwikipedia.org At low temperatures, DIBAL-H adds a single hydride to the nitrile, forming an imine-aluminum complex. chemistrysteps.com Subsequent aqueous workup hydrolyzes this intermediate to yield 4-iodooctanal. chemistrysteps.comwikipedia.org The lower reactivity of DIBAL-H compared to LiAlH₄ often allows for the preservation of the carbon-iodine bond.

Catalytic hydrogenation represents another avenue for the reduction of nitriles. libretexts.orgwikipedia.org Depending on the catalyst (e.g., Raney nickel, palladium, platinum) and conditions (pressure, temperature, solvent), the nitrile can be reduced to the primary amine. libretexts.orgwikipedia.org However, many hydrogenation catalysts are also effective for dehalogenation, which would result in the formation of octylamine.

The following table summarizes the expected products from the chemoselective reduction of this compound under different conditions.

ReagentExpected Major ProductExpected Minor Product(s)
LiAlH₄ (excess)Octane-1,5-diamine4-Iodooctylamine, Octylamine
LiAlH₄ (1 equiv.)4-IodooctylamineOctane-1,5-diamine, Octylamine
DIBAL-H, then H₂O4-Iodooctanal4-Iodooctylamine, Octanal
H₂/Raney NiOctylamine4-Iodooctylamine

Cycloaddition Reactions of the Nitrile Moiety

The nitrile group in this compound can participate in cycloaddition reactions, serving as a dipolarophile or a component in multi-component reactions. nih.gov One of the most common types of cycloaddition involving nitriles is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.org In these reactions, a 1,3-dipole reacts with the nitrile (the dipolarophile) to form a five-membered heterocyclic ring. organic-chemistry.org

For instance, in situ generated nitrile oxides can react with this compound to yield 1,2,4-oxadiazoles. The regioselectivity of this reaction is governed by both steric and electronic factors. mdpi.com Theoretical studies on similar systems suggest that the reaction proceeds through a concerted mechanism. researchgate.netmdpi.com

The nitrile moiety can also undergo [2+2+2] cycloadditions with alkynes, catalyzed by transition metals, to form substituted pyridines. nih.gov Furthermore, three-component cycloadditions involving nitriles have been reported to construct complex heterocyclic systems like bicyclic 4-aminopyrimidines. acs.org The reactivity of the nitrile in these cycloadditions is influenced by its electronic properties, where the electrophilic carbon atom is susceptible to nucleophilic attack from the reacting partner. nih.gov

The following table provides examples of potential cycloaddition reactions involving the nitrile moiety of this compound.

Reaction TypeReactant(s)Expected Product
[3+2] CycloadditionBenzonitrile oxide3-Phenyl-5-(1-iodobutyl)pentyl-1,2,4-oxadiazole
[2+2+2] Cycloaddition2 equivalents of propyne, Co catalyst2,4-Dimethyl-6-(1-iodobutyl)pentylpyridine
Multi-componentMalononitrile, baseSubstituted pyrimidine (B1678525) derivative

Reactivity with Organometallic Nucleophiles

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily react with the electrophilic carbon of the nitrile group in this compound. libretexts.orgacechemistry.co.ukwikipedia.org This reaction provides a valuable route for the synthesis of ketones. libretexts.orgmasterorganicchemistry.com

The reaction mechanism involves the nucleophilic addition of the organometallic reagent to the carbon-nitrogen triple bond, forming an intermediate imine anion which is stabilized as a magnesium or lithium salt. libretexts.orgmasterorganicchemistry.com This intermediate is stable and does not undergo a second addition of the organometallic reagent. libretexts.org Subsequent hydrolysis of the imine salt during aqueous workup yields the corresponding ketone. masterorganicchemistry.com

A significant consideration in these reactions is the potential for the organometallic reagent to react with the iodine atom. Organolithium reagents, in particular, can undergo lithium-halogen exchange with alkyl iodides. taylorandfrancis.comlibretexts.org This side reaction would generate a new organolithium species and octanenitrile, leading to a mixture of products. Grignard reagents are generally less reactive in halogen-metal exchange with alkyl iodides compared to organolithiums.

Organocuprates (R₂CuLi), also known as Gilman reagents, are softer nucleophiles and are generally less reactive towards nitriles compared to Grignard and organolithium reagents. organicchemistrytutor.commasterorganicchemistry.com They are more commonly used for conjugate additions and reactions with alkyl halides. wikipedia.orgchem-station.com Their reaction with this compound would likely be slow and inefficient for ketone synthesis.

The table below illustrates the expected outcomes of the reaction of this compound with various organometallic nucleophiles.

Organometallic ReagentExpected Major Product (after hydrolysis)Potential Side Product(s)
Methylmagnesium bromide5-Iodo-2-nonanoneOctanenitrile
Phenyllithium1-Phenyl-1-(1-iodobutyl)pentan-1-oneOctanenitrile, Biphenyl
Lithium dimethylcuprateLow to no reaction-

Interplay and Chemoselectivity Between Iodine and Nitrile Functionalities

The presence of both an iodine atom and a nitrile group on the same carbon framework of this compound leads to a complex interplay of reactivity and dictates the chemoselectivity of its transformations. The relative reactivity of these two functional groups depends on the nature of the attacking reagent and the reaction conditions.

In nucleophilic substitution reactions, the iodine atom serves as a good leaving group, making the C4 position susceptible to attack by nucleophiles. However, strong bases can also induce elimination reactions or react with the slightly acidic protons alpha to the nitrile.

During reductions, as discussed in section 3.2.2, the choice of reducing agent is critical. Strong hydrides like LiAlH₄ can reduce both the nitrile and the C-I bond, whereas milder reagents like DIBAL-H can selectively target the nitrile group.

With organometallic reagents, the primary site of attack is the electrophilic carbon of the nitrile. However, the possibility of metal-halogen exchange, especially with highly reactive organolithium compounds, presents a competing reaction pathway. The outcome is a balance between the rate of nucleophilic addition to the nitrile and the rate of metal-halogen exchange at the C-I bond.

The nitrile group, being electron-withdrawing, can influence the reactivity of the C-I bond through inductive effects, although this effect is attenuated by the three-carbon separation. Conversely, the bulky iodine atom could sterically hinder the approach of reagents to the nitrile group, though this effect is likely minimal given the flexibility of the alkyl chain.

Computational Chemistry and Theoretical Studies on Reaction Mechanisms

Density Functional Theory (DFT) calculations have been extensively used to study the mechanism of 1,3-dipolar cycloaddition reactions of nitriles. researchgate.netmdpi.comresearchgate.net These studies help in understanding the regioselectivity and the concerted nature of the reaction pathway by analyzing the energies of the transition states. researchgate.netmdpi.com For the reaction of this compound with a nitrile oxide, computational models could predict the preferred regioisomer by evaluating the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of the nitrile oxide and the lowest unoccupied molecular orbital (LUMO) of the nitrile, and vice versa. mdpi.com

Theoretical studies on the reduction of nitriles with metal hydrides have elucidated the stepwise mechanism involving the formation of an intermediate imine-metal complex. chemistrysteps.com Computational models can be used to compare the activation barriers for the reduction of the nitrile versus the C-I bond in this compound with different reducing agents, thereby predicting the chemoselectivity.

Similarly, the reaction pathways for the addition of organometallic reagents to nitriles have been investigated using computational methods. masterorganicchemistry.com Such studies can rationalize the formation of the imine anion intermediate and explain why a second addition does not occur. For this compound, computational chemistry could be employed to compare the energetics of the nucleophilic attack on the nitrile versus the metal-halogen exchange process, providing a theoretical basis for the observed product distribution.

Applications of 4 Iodooctanenitrile in Advanced Chemical Synthesis

As a Versatile Building Block for Polyfunctional Aliphatic Systems

The dual functionality of 4-iodooctanenitrile, possessing both a nucleophilic nitrile group and an electrophilic carbon-iodine bond, makes it an exemplary starting material for the synthesis of polyfunctional aliphatic compounds. The nitrile group can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and amides, through well-established chemical transformations. Simultaneously, the iodine atom serves as a reactive handle for nucleophilic substitution and organometallic coupling reactions, allowing for the introduction of diverse substituents at the C4 position. This orthogonal reactivity enables a modular approach to the synthesis of complex aliphatic molecules with precisely controlled functionality.

Strategic Intermediate in the Total Synthesis of Complex Natural Products

The total synthesis of natural products represents a pinnacle of achievement in organic chemistry, often requiring innovative strategies and versatile building blocks. wikipedia.orgwikipedia.org While specific examples of the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its potential as a strategic intermediate is evident. The aliphatic chain and reactive functionalities of this compound could be strategically incorporated into a larger molecular framework, serving as a key fragment in a convergent synthesis. wikipedia.org The ability to introduce functionality at both the C1 (via the nitrile) and C4 (via the iodide) positions allows for the construction of intricate carbon skeletons and the installation of key pharmacophores found in various natural products.

Precursor in the Construction of Defined Organic Frameworks

The precise arrangement of molecular components into well-defined, three-dimensional structures is a cornerstone of modern materials science and medicinal chemistry. This compound has demonstrated its utility as a precursor in the construction of such defined organic frameworks, most notably in the synthesis of steroidal derivatives.

A significant application of this compound is in the synthesis of C7-substituted estra-1,3,5(10),6-tetraene derivatives. researchgate.net These compounds are of interest as potential ligands for the estrogen receptor. researchgate.net In a key synthetic step, this compound participates in a conjugate addition reaction. researchgate.net Specifically, research has shown the preparation of 7-ω-carboxamidoalkyl-substituted estra-1,3,5(10),6-tetraenes utilizing a Michael addition of ω-iodoalkanenitriles to a steroidal ketone. researchgate.netlookchem.com This reaction introduces the functionalized alkyl chain at the C7 position of the steroid core. The nitrile group of the attached chain can then be further elaborated, for instance, into a carboxamide, to produce the target steroidal derivatives. researchgate.net

Table 1: Key Reaction in the Synthesis of 7-ω-Carboxamidoalkyl-Substituted Estra-1,3,5(10),6-tetraenes

Reactant 1Reactant 2Key Reaction TypeProduct Class
Steroidal Ketoneω-Iodoalkanenitrile (e.g., this compound)Michael Addition7-ω-Cyanoalkyl-Substituted Steroid

The principles demonstrated in the synthesis of steroidal derivatives can be extended to the construction of other complex molecular architectures. The ability of this compound to act as a bifunctional linker allows for its incorporation into a variety of scaffolds. The nitrile and iodo functionalities provide anchor points for connecting different molecular fragments, enabling the assembly of novel structures with potential applications in materials science, supramolecular chemistry, and drug discovery. While specific examples beyond steroidal systems are not extensively detailed, the fundamental reactivity of this compound suggests its broad potential in this area.

Utilization in Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Carbon-carbon bond formation is a fundamental transformation in organic synthesis, and palladium-catalyzed cross-coupling reactions are among the most powerful tools for achieving this. wikipedia.org The presence of an iodine atom makes this compound an excellent substrate for such reactions.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. wikipedia.orglibretexts.org this compound, as an organoiodide, is a highly reactive coupling partner in Suzuki-Miyaura reactions. The general reactivity trend for halides in this reaction is I > Br > Cl, making iodo-substituted compounds like this compound particularly well-suited for efficient coupling. libretexts.org

Table 2: Generalized Suzuki-Miyaura Coupling with this compound

Substrate 1Substrate 2CatalystBaseProduct
This compoundR-B(OH)₂ (Organoboronic Acid)Palladium Complex (e.g., Pd(PPh₃)₄)Carbonate or Phosphate Base4-R-Octanenitrile

Sonogashira Coupling and Related Alkyne Functionalizations

The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. jk-sci.comlibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. libretexts.orgwikipedia.orgorganic-chemistry.org The reaction can be carried out under mild conditions, which has made it a widely used method for the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. wikipedia.org

The general reactivity trend for the halide in a Sonogashira coupling is I > Br > Cl > F. wikipedia.org As an alkyl iodide, this compound possesses a carbon-iodine bond. In principle, alkyl halides can participate in Sonogashira-type reactions, though they are generally less reactive than their aryl or vinyl counterparts and can be prone to side reactions. However, no studies specifically documenting the use of this compound in Sonogashira couplings have been found.

Table 1: General Conditions for Sonogashira Coupling

ComponentExamplePurpose
Substrates Aryl/Vinyl Halide, Terminal AlkyneCoupling partners to form a C-C bond.
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Facilitates the catalytic cycle. libretexts.org
Co-catalyst CuIActivates the alkyne. libretexts.org
Base Et₃N, piperidine, pyrrolidineNeutralizes the hydrogen halide formed.
Solvent THF, DMF, TolueneProvides the reaction medium.

This table represents generalized conditions for the Sonogashira reaction and does not reflect specific data for this compound.

Negishi Coupling and Other Organozinc-Mediated Reactions

The Negishi coupling is another pivotal cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org

For this compound to participate in a Negishi coupling, it would typically first need to be converted into an organozinc reagent. This could theoretically be achieved by direct insertion of zinc into the carbon-iodine bond or via transmetalation from an organolithium or Grignard reagent. The resulting organozinc compound could then be coupled with a variety of organic halides. Conversely, this compound could act as the electrophilic partner to be coupled with a pre-formed organozinc reagent. wikipedia.org

Despite the theoretical potential for this compound to be used in Negishi couplings, a thorough search of the chemical literature did not reveal any published examples or research findings detailing its use in such reactions.

Table 2: Key Components in Negishi Coupling

ComponentGeneral Role
Organohalide R-X (X = I, Br, Cl, OTf)
Organozinc Reagent R'-ZnX or R'₂Zn
Catalyst Pd(0) or Ni(0) complexes
Ligand Triphenylphosphine, dppe, etc.

This table outlines the general components of a Negishi coupling. No specific data for this compound was found.

Integration into the Synthesis of Functional Organic Materials (Excluding Polymer Properties)

Functional organic materials are molecules designed to exhibit specific electronic, optical, or magnetic properties. mdpi.comzioc.ru The synthesis of these materials often relies on building blocks that can be linked together to create larger, conjugated systems. mdpi.com Molecules containing functionalities like nitriles and iodides can be valuable precursors in this field. The nitrile group can be a precursor to other functional groups, while the iodide allows for the introduction of new substituents via cross-coupling reactions. mdpi.com

The structure of this compound, with a reactive iodo group and a terminal nitrile, suggests it could potentially be used as a building block in the synthesis of such materials. For instance, the iodo group could be used in coupling reactions to attach the octanenitrile (B114854) chain to an aromatic core, thereby modifying the solubility and electronic properties of the resulting material. However, there is no documented evidence in the scientific literature of this compound being utilized for the synthesis of functional organic materials.

Advanced Analytical and Spectroscopic Characterization for Mechanistic Elucidation

Spectroscopic Probes for Reaction Intermediates (e.g., In-situ NMR, IR)

The direct observation of reaction intermediates is paramount for elucidating reaction pathways. In-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for monitoring reactions in real-time without the need to isolate transient species. wiley.com

In-situ NMR Spectroscopy:

In-situ NMR allows for the continuous monitoring of changes in the chemical environment of nuclei within a reacting system. csic.es For reactions involving 4-Iodooctanenitrile, such as a nucleophilic substitution at the C4 position, ¹H and ¹³C NMR can track the disappearance of starting material and the appearance of products. More importantly, it can help identify and characterize fleeting intermediates, such as a potential carbocation or a transition state complex, by observing characteristic chemical shift changes or the appearance of new, transient signals. mdpi.com For instance, in a substitution reaction with a nucleophile (Nu⁻), the downfield shift of the proton and carbon signals at C4 would be expected to decrease as the iodine atom is replaced. The rate of this change can provide kinetic data.

Hypothetical In-situ ¹H NMR Data for the Reaction of this compound with a Nucleophile:

Time (minutes)Chemical Shift of H at C4 (ppm)Integral of Product Signal
04.250
104.100.15
303.800.45
603.500.80
1203.450.98

In-situ IR Spectroscopy:

In-situ IR spectroscopy monitors changes in the vibrational frequencies of functional groups during a reaction. The nitrile group (C≡N) in this compound has a characteristic stretching frequency around 2240-2260 cm⁻¹. Changes in the electronic environment of the nitrile group due to reactions at other parts of the molecule can cause shifts in this peak. Furthermore, the formation of new bonds will result in the appearance of new characteristic IR bands. For example, if a reaction involves the transformation of the nitrile group itself, its disappearance and the emergence of new bands corresponding to the product (e.g., a carboxylic acid or an amide) can be tracked in real-time.

Elucidation of Complex Reaction Mixtures by High-Resolution Mass Spectrometry

Reactions involving this compound can often lead to complex mixtures of products and byproducts. High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the detailed analysis of such mixtures. mdpi.comnih.gov Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometry provide extremely high resolving power and mass accuracy, allowing for the confident determination of elemental compositions for all components in a mixture. mdpi.comkaust.edu.sa

This capability is crucial for identifying unexpected side products that can provide insight into alternative reaction pathways. For example, in a reaction intended to substitute the iodine atom, HRMS could reveal the presence of elimination products or rearranged isomers. metsysbio.com Coupling HRMS with liquid chromatography (LC-HRMS) allows for the separation of the mixture prior to mass analysis, providing an even clearer picture of the reaction's outcome. waters.com

Hypothetical HRMS Data for a Reaction Mixture of this compound:

Measured m/zCalculated Elemental FormulaInferred CompoundMass Error (ppm)
265.0484C₈H₁₄INThis compound (unreacted)0.2
138.1283C₈H₁₅NOct-3-enenitrile (elimination product)-0.5
156.1388C₈H₁₅NO4-Hydroxyoctanenitrile-0.3
282.0746C₉H₁₇INON-acetyl-4-aminooctanenitrile0.1

Application of Advanced NMR Techniques for Stereochemical and Regiochemical Assignments

For reactions that can produce stereoisomers or regioisomers, advanced NMR techniques are essential for unambiguous structure elucidation. numberanalytics.comleibniz-fmp.de

Stereochemical Assignments:

If a reaction at the chiral center (C4) of this compound proceeds through a mechanism that affects its stereochemistry, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the relative stereochemistry of the product. longdom.org These experiments provide information about through-space proximity of protons. For diastereomeric products, differences in coupling constants and chemical shifts can also be indicative of the stereochemical outcome.

Regiochemical Assignments:

In reactions where a reagent could potentially react at different sites of the this compound molecule, two-dimensional (2D) NMR techniques are critical for determining the regiochemistry of the product. For instance, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy allows for the establishment of correlations between protons and carbons that are two or three bonds apart. ipb.pt This can definitively show, for example, whether a nucleophile has added to C4 or has reacted with the nitrile group. Correlation Spectroscopy (COSY) is another powerful 2D NMR technique that reveals proton-proton coupling networks, helping to piece together the carbon skeleton and confirm the position of substituents. longdom.org

Example of Advanced NMR Application:

NMR TechniqueInformation ObtainedApplication to this compound Derivatives
COSY ¹H-¹H correlations through bondsConfirms the connectivity of the alkyl chain.
HSQC Direct ¹H-¹³C correlationsAssigns protons to their directly attached carbons.
HMBC Long-range ¹H-¹³C correlationsEstablishes connectivity across quaternary carbons or heteroatoms, confirming the position of the iodo and nitrile groups.
NOESY/ROESY ¹H-¹H correlations through spaceDetermines the relative stereochemistry at C4 if a new stereocenter is formed. longdom.orgipb.pt

Electrochemical Studies for Redox Behavior (e.g., Cyclic Voltammetry)

Electrochemical methods, such as cyclic voltammetry (CV), can provide valuable information about the redox properties of this compound. mtxlabsglobal.comjh.edu By applying a varying potential to a solution of the compound, one can determine its oxidation and reduction potentials. This is particularly relevant for understanding its behavior in reactions that may involve electron transfer steps or for predicting its stability under certain conditions.

A cyclic voltammogram of this compound would likely show an irreversible reduction peak corresponding to the cleavage of the carbon-iodine bond. The potential at which this reduction occurs can be influenced by the solvent and the structure of the molecule. This information can be used to design electrochemical syntheses or to understand potential degradation pathways. mdpi.comoroboros.at

Hypothetical Cyclic Voltammetry Data for this compound:

ParameterValueInterpretation
Cathodic Peak Potential (Epc) -1.8 V (vs. Ag/AgCl)Potential at which the C-I bond is reduced.
Anodic Peak Potential (Epa) Not observedThe reduction is irreversible, indicating that the resulting radical or anion is not stable on the timescale of the experiment. jh.edu
Scan Rate Dependence Peak current increases with the square root of the scan rateSuggests a diffusion-controlled process. uni-due.de

These advanced analytical and spectroscopic methods provide a powerful toolkit for the in-depth investigation of the chemical behavior of this compound, enabling a detailed elucidation of reaction mechanisms and the precise characterization of its reaction products.

Sustainable Chemistry Principles in the Synthesis and Application of 4 Iodooctanenitrile

Development of Green Solvents and Solvent-Free Reaction Systems

Green chemistry seeks to replace such hazardous solvents with more benign alternatives. acsgcipr.org For the synthesis of 4-Iodooctanenitrile, which involves nucleophilic substitution steps, several greener solvent strategies can be employed. solubilityofthings.com Polar aprotic solvents are known to facilitate Sₙ2 reactions, which are typical for the synthesis of both alkyl iodides and nitriles. solubilityofthings.comkhanacademy.org However, greener alternatives are actively being researched.

Potential Green Solvents for this compound Synthesis

Solvent Type Examples Rationale for Use Potential Challenges
Water H₂O Non-toxic, non-flammable, inexpensive, and readily available. reagent.co.uk Low solubility of nonpolar organic substrates; potential for competing hydrolysis reactions.
Ionic Liquids (ILs) [bmim][X] Recyclable, low volatility, and can be tailored for specific reactions. organic-chemistry.org Can be expensive, potential toxicity and biodegradability issues need assessment.
Deep Eutectic Solvents (DES) Choline chloride/urea Biodegradable, low cost, and can act as both solvent and catalyst. organic-chemistry.org Viscosity can be high; thermal stability may be limited.

| Supercritical Fluids | Supercritical CO₂ | Non-toxic, readily available, and solvent properties can be tuned with pressure/temperature. | Requires high-pressure equipment, which can be energy-intensive. |

Solvent-free, or neat, reaction conditions represent an ideal scenario from a green chemistry perspective, as they eliminate solvent waste entirely. Research has shown that various reactions, including the synthesis of nitriles from aldehydes, can be performed efficiently under solvent-free conditions, sometimes catalyzed by deep eutectic mixtures or under microwave irradiation. organic-chemistry.org Such an approach for a precursor to this compound would significantly reduce the process mass intensity (PMI) and environmental footprint of the synthesis.

Catalytic Approaches for Enhanced Atom Economy and Reduced Waste Generation

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. greenchemistry-toolkit.org Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations that generate stoichiometric byproducts.

The synthesis of this compound can be designed to maximize atom economy. A plausible route involves the conversion of a precursor like 4-bromooctanenitrile to this compound via a Finkelstein reaction.

R-Br + NaI → R-I + NaBr

Catalysis is superior to the use of stoichiometric reagents, as catalysts are effective in small amounts and can facilitate a reaction multiple times. mdpi.com In the context of synthesizing this compound, catalytic methods are particularly relevant for the cyanation step. Traditional methods, like the Kolbe nitrile synthesis, often use stoichiometric amounts of highly toxic alkali metal cyanides. wikipedia.orgsciencemadness.orgalgoreducation.com Modern catalytic approaches offer safer and more efficient alternatives.

Comparison of Catalytic Systems for Alkyl Nitrile Synthesis

Catalytic System Cyanide Source Substrate Key Advantages
Nickel-catalyzed Zn(CN)₂ Unactivated secondary alkyl chlorides/bromides Uses a less toxic cyanide source; first thermally driven metal-catalyzed cyanation of unactivated alkyl halides. chemistryviews.orgorganic-chemistry.org
Copper-catalyzed (Photoinduced) [N(n-Bu)₄][CN] Unactivated secondary alkyl chlorides Proceeds at room temperature under UVC irradiation; very mild conditions. nih.gov
Nickel-catalyzed Alkyl isocyanides Aryl/alkenyl halides Avoids highly toxic metal cyanides; broad functional group tolerance. rsc.org

| Nickel-catalyzed | Acetonitrile (B52724) | Aryl (pseudo)halides | Uses a common, less hazardous solvent as the cyano source. researchgate.net |

Renewable Feedstock Utilization in Precursor Synthesis

A key principle of green chemistry is the use of renewable rather than depleting feedstocks whenever practicable. reagent.co.uk The chemical industry has historically relied on petroleum and natural gas for its raw materials. energy.gov Transitioning to bio-based feedstocks is crucial for long-term sustainability. rsc.orgwur.nl Biomass, including plant oils, carbohydrates, and lignin, is a leading candidate to replace petroleum as a source for organic chemicals. greenchemistry-toolkit.orgrsc.org

The eight-carbon backbone of this compound suggests that its precursors could potentially be derived from renewable sources. Fatty acids obtained from plant oils are a promising source of linear carbon chains. For example, C8 compounds can be derived from sources like coconut oil or palm kernel oil.

A hypothetical green synthetic pathway could start from a biomass-derived C8 platform chemical.

Hypothetical Bio-based Route to a this compound Precursor:

Feedstock Sourcing: Obtain a C8 fatty acid (e.g., caprylic acid) or alcohol (e.g., octanol) from plant-based oils through processing and fermentation. greenchemistry-toolkit.org

Functional Group Interconversion: Convert the bio-derived starting material into a suitable precursor. For example, a bio-based octanol (B41247) could be converted into an octyl halide.

Introduction of Functionality: Further reactions, guided by green principles (catalysis, safe solvents), would be used to introduce the iodo and nitrile functionalities at the desired positions.

While the direct synthesis of this compound from renewable feedstocks is not yet established in the literature, the building blocks for such a process exist. The development of biorefineries and new catalytic routes to convert biomass into valuable platform chemicals will be essential to making such syntheses economically and technically viable. energy.gov

Process Intensification and Continuous Flow Methodologies

Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. A key enabling technology in this area is continuous flow chemistry, which involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov

Continuous flow systems offer several advantages over traditional batch processing, particularly for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters.

Advantages of Continuous Flow Synthesis

Feature Benefit Relevance to this compound Synthesis
Superior Heat Transfer Excellent temperature control, reducing the risk of thermal runaways and side reactions. Halogen exchange and cyanation reactions can be exothermic; precise temperature control improves yield and safety.
Enhanced Mixing Rapid and efficient mixing of reagents, leading to faster reaction rates and improved reproducibility. Ensures homogenous reaction conditions, which is critical for achieving high conversion rates.
Increased Safety Small reactor volumes (hold-up) mean that only a small amount of material is reacting at any given time, minimizing the impact of potential incidents. The use of potentially toxic reagents like cyanides is made safer by limiting the quantity present in the reactor.
Scalability Production can be scaled up by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), avoiding the challenges of batch scale-up. Facilitates a smoother transition from laboratory-scale synthesis to industrial production.

| Integration of Steps | Multiple reaction, work-up, and purification steps can be combined into a single, continuous process. beilstein-journals.org | A multi-step synthesis from a precursor could be telescoped, reducing manual handling and waste generation. nih.gov |

The synthesis of both alkyl iodides and nitriles has been successfully demonstrated in continuous flow systems. For instance, the copper-catalyzed chlorination of alkenyl iodides showed a 24-48 fold reduction in reaction time when moved from batch to flow. thieme-connect.deresearchgate.net Similarly, the preparation of nitriles from carboxylic acids has been achieved in continuous flow at high temperatures and pressures without the need for a catalyst. semanticscholar.org Applying these methodologies to the synthesis of this compound could lead to a safer, more efficient, and more sustainable manufacturing process.

Future Research Directions and Emerging Frontiers

Development of Asymmetric Synthetic Routes to Chiral Iodoalkanenitriles

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and pharmaceutical development. For a molecule like 4-Iodooctanenitrile, the carbon atom bearing the iodine is a stereocenter. The development of asymmetric synthetic routes to access specific enantiomers of this compound and related chiral iodoalkanenitriles represents a significant and challenging research frontier.

Current research in asymmetric synthesis offers several potential, yet underexplored, avenues:

Organocatalysis : Chiral organocatalysts, such as those derived from proline or chiral phosphoric acids, could be employed to control the stereoselective introduction of either the iodide or the nitrile group. frontiersin.orgnih.gov For instance, a Michael addition of a cyanide source to a suitably substituted α,β-unsaturated precursor could be rendered enantioselective.

Transition Metal Catalysis : Chiral transition metal complexes are well-established for a vast array of asymmetric transformations. frontiersin.org Research could focus on developing catalytic systems for the enantioselective hydrocyanation of a corresponding haloalkene or the asymmetric iodination of a precursor alkanenitrile.

Chiral Hypervalent Iodine Reagents : The use of chiral hypervalent iodine(III/V) compounds has gained traction for various asymmetric oxidations and functionalizations. researchgate.netuzh.ch Future work could involve designing new chiral iodine reagents capable of delivering an iodine atom to a prochiral substrate with high enantioselectivity, providing a direct route to chiral iodoalkanes.

A summary of potential asymmetric strategies is presented in the table below.

Synthetic StrategyCatalyst/Reagent TypePotential Precursor for this compoundKey Challenge
Asymmetric IodinationChiral Hypervalent Iodine ReagentOctanenitrile (B114854)Achieving high enantioselectivity at an unactivated C-H bond.
Asymmetric HydrocyanationChiral Transition Metal Complex (e.g., Ni, Cu)4-Iodooct-1-eneControlling regioselectivity and enantioselectivity simultaneously.
Enantioselective Michael AdditionChiral Organocatalyst (e.g., squaramide)Hept-2-enenitrile + Iodide sourceDeveloping a suitable electrophilic iodide source for conjugate addition.

Exploration of Novel Reactivity Modes for the Iodine and Nitrile Groups

The iodine and nitrile functionalities in this compound offer a rich playground for exploring novel reactivity. While the individual chemistries of alkyl iodides (e.g., substitution, radical reactions) and nitriles (e.g., hydrolysis, reduction, addition of organometallics) are well-known, their interplay within the same molecule is less explored. libretexts.orgchemistrysteps.com

Future research could focus on:

Tandem/Cascade Reactions : Designing reactions where both the iodide and nitrile groups participate sequentially in a single operation. For example, a radical cyclization initiated at the C-I bond could be terminated by the nitrile group, leading to complex heterocyclic structures. The nitrile group can act as a radical acceptor in cascade strategies. nih.govresearchgate.net

Nitrile as a Directing Group : The nitrile group can serve as a directing group in C-H bond functionalization reactions. nih.govresearchgate.net Research could investigate whether the nitrile in this compound can direct reactions at other positions on the alkyl chain, potentially leading to new difunctionalized products.

Dual-Activation Strategies : Developing conditions that activate both the iodine (e.g., via a Lewis acid) and the nitrile group (e.g., via coordination to a metal) simultaneously to achieve unprecedented transformations. This could involve cycloadditions or insertion reactions. nih.govresearchgate.net

Photoredox Catalysis : The relatively weak C-I bond is amenable to homolytic cleavage under photoredox conditions. This could open pathways for novel radical-based transformations where the resulting alkyl radical engages in reactions influenced by the distal nitrile group.

Bio-inspired Synthetic Approaches

Nature utilizes highly efficient enzymes to perform complex chemical transformations under mild conditions. Bio-inspired and biocatalytic approaches for the synthesis and modification of iodoalkanenitriles are an emerging frontier.

Nitrile Hydratases : Metalloenzymes known as nitrile hydratases are exceptionally efficient at converting nitriles to amides. nih.gov Applying engineered or wild-type nitrile hydratases to this compound could provide a green and highly selective route to 4-iodooctanamide, a potentially valuable synthetic intermediate. nih.gov

Halogenases : The discovery and engineering of halogenase enzymes, which can selectively install halogen atoms onto organic scaffolds, offers a potential route for the biosynthesis of halogenated compounds. Future research could explore the use of halogenases for the regioselective and even stereoselective iodination of nitrile-containing precursors.

Biomimetic Catalysis : Developing small-molecule catalysts that mimic the active sites of enzymes like nitrile hydratase is a promising area. nih.gov These synthetic mimics could offer greater operational stability and substrate scope compared to their biological counterparts, enabling the hydration of complex nitriles like this compound under mild, aqueous conditions.

Integration with Machine Learning for Reaction Optimization and Discovery

The intersection of data science and chemistry is poised to revolutionize how chemical reactions are developed. Machine learning (ML) offers powerful tools for accelerating the optimization of reactions and discovering new synthetic pathways. beilstein-journals.orgnih.govresearchgate.net

For a molecule like this compound, ML could be applied in several ways:

Reaction Condition Optimization : Synthesizing and functionalizing a bifunctional molecule often requires careful optimization of reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize side reactions. ML algorithms, particularly when combined with high-throughput experimentation (HTE), can efficiently navigate complex reaction parameter spaces to identify optimal conditions much faster than traditional one-variable-at-a-time approaches. beilstein-journals.orgnih.gov

Predicting Reactivity and Site-Selectivity : ML models can be trained on large datasets of chemical reactions to predict the likely outcome of a reaction, including the regioselectivity and stereoselectivity. beilstein-journals.org For this compound, this could help predict whether a reagent will react at the C-I bond or the nitrile group under a given set of conditions.

Discovery of Novel Reactions : By analyzing vast reaction databases, ML can identify novel patterns and propose new, unprecedented transformations. chemrxiv.org This could lead to the discovery of entirely new ways to utilize iodoalkanenitriles as building blocks in organic synthesis.

The table below outlines potential applications of ML in the context of this compound research.

Machine Learning ApplicationSpecific Goal for this compoundRequired DataPotential Impact
Bayesian OptimizationOptimize yield for a selective cross-coupling at the C-I bond without affecting the nitrile.Experimental data from a set of initial reactions.Rapid identification of optimal conditions, reducing time and material waste. nih.gov
Global Reaction ModelsSuggest suitable reagents and conditions for a novel transformation involving both functional groups.Large-scale reaction databases (e.g., Reaxys, SciFinder).Propose non-intuitive reaction pathways for synthetic innovation. beilstein-journals.orgresearchgate.net
Site-Selectivity PredictionPredict whether a nucleophile will attack the C-I bond or the nitrile carbon.Datasets of reactions with bifunctional molecules.Guide experimental design and avoid undesirable side products.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Iodooctanenitrile with high purity, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution (e.g., reacting octanenitrile with iodine under controlled conditions). To ensure purity:

  • Use anhydrous solvents (e.g., THF or DMF) to prevent side reactions.
  • Monitor reaction progress via TLC or GC-MS.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using 1^1H/13^13C NMR and elemental analysis .
    • Table: Common Synthesis Methods
MethodConditionsYield (%)Purity Validation Techniques
KI/I2_2 in DMF80°C, 12h, N2_2 atm65-75NMR, GC-MS, mp analysis
NaI/H2_2SO4_4Reflux, 6h50-60IR, HPLC

Q. How should researchers characterize this compound to confirm structural identity and purity?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 1^1H (δ 1.2–1.6 ppm for alkyl chain, δ 3.2 ppm for nitrile) and 13^13C (δ 120 ppm for C≡N) .
  • Mass Spectrometry : Confirm molecular ion peak (m/z 253 for [M+^+]) and fragmentation patterns.
  • Elemental Analysis : Match calculated vs. observed C, H, N, I percentages (±0.3% tolerance) .

Q. What stability challenges does this compound pose under standard lab conditions, and how can degradation be mitigated?

  • Methodological Answer : The compound is light- and moisture-sensitive. Best practices:

  • Store in amber vials at –20°C under inert gas (Ar/N2_2).
  • Conduct stability assays (e.g., HPLC at 0, 24, 48h under ambient light/temperature) to identify degradation products (e.g., iodide ions via ion chromatography) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

  • Methodological Answer : Discrepancies often arise from solvent polarity or catalyst choice. Systematic approaches include:

  • Replicate experiments using controlled variables (e.g., Pd0^0 vs. CuI^I catalysts).
  • Compare kinetic data (Arrhenius plots) under inert vs. aerobic conditions.
  • Validate via independent methods (e.g., 19^{19}F NMR for fluorine-tagged analogs) .

Q. What advanced analytical strategies are recommended for quantifying trace impurities in this compound batches?

  • Methodological Answer :

  • GC-MS with Headspace Sampling : Detect volatile byproducts (e.g., alkyl iodides).
  • ICP-MS : Quantify iodine content to assess decomposition.
  • HPLC-PDA/ELSD : Resolve non-volatile impurities (e.g., nitrile hydrolysis products) .

Q. How can computational modeling enhance the design of experiments involving this compound?

  • Methodological Answer : Use DFT calculations (e.g., Gaussian or ORCA) to:

  • Predict reaction pathways (activation energies for SN2_2 vs. radical mechanisms).
  • Optimize solvent/catalyst combinations via COSMO-RS solvation models.
  • Validate with experimental kinetic data (Eyring plots) .

Data Contradiction & Validation

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) reported for this compound?

  • Methodological Answer :

  • Cross-reference solvent effects (e.g., CDCl3_3 vs. DMSO-d6_6).
  • Recalibrate instruments using certified standards (e.g., TMS for NMR).
  • Collaborate with independent labs for inter-laboratory validation .

Methodological Frameworks

Q. What frameworks (e.g., FINER criteria) are applicable to formulating research questions on this compound?

  • Methodological Answer : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility : Ensure access to iodine-handling facilities.
  • Novelty : Explore understudied applications (e.g., photoredox catalysis).
  • Ethics : Address waste iodide disposal protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.